

Orpinolide and Its Impact on Cholesterol Transport Pathways: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Orpinolide
Cat. No.:	B15600899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **orpinolide**, a synthetic withanolide analog, and its significant role in the modulation of cholesterol transport pathways. Recent studies have identified **orpinolide** as a potent inhibitor of the oxysterol-binding protein (OSBP), revealing a critical dependency of certain cancer cells, particularly leukemia, on this specific cholesterol transport mechanism. This document summarizes the core findings, presents quantitative data, details experimental methodologies, and visualizes the key pathways and workflows.

Executive Summary

Orpinolide is a promising small molecule that disrupts intracellular cholesterol transport by directly targeting and inhibiting the oxysterol-binding protein (OSBP). OSBP is a key lipid transfer protein located at the contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus, where it facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P). By inhibiting OSBP, **orpinolide** disrupts Golgi homeostasis, leading to Golgi stress and subsequent anti-proliferative effects in cancer cells that are highly dependent on this transport pathway. This guide will explore the molecular mechanism of **orpinolide**, its effects on cellular pathways, and the experimental evidence supporting these findings.

Orpinolide's Mechanism of Action: Targeting OSBP

Orpinolide's primary mechanism of action is the inhibition of OSBP-mediated lipid transport.[1][2][3][4][5][6][7][8][9] This targeted disruption has profound effects on intracellular cholesterol distribution and Golgi function.

Key Findings:

- Direct Target: Thermal Proteome Profiling (TPP) and genetic validation have unequivocally identified OSBP as the direct molecular target of **orpinolide**.[1][2][4][5][6] The compound is also known to interact with OSBP's close ortholog, ORP4.[4][10]
- Inhibition of Lipid Transport: **Orpinolide** inhibits the function of OSBP, which is responsible for transporting cholesterol from the ER to the Golgi in exchange for PI4P.[4][10] This leads to a disruption of the delicate lipid balance required for proper Golgi structure and function.
- Requirement of PI4P Signaling: The anti-leukemic effects of **orpinolide** are dependent on active PI4P signaling at the ER-Golgi membrane interface, highlighting the specificity of its mechanism.[1][2][4][5]
- Induction of Golgi Stress: By disrupting cholesterol transport to the Golgi, **orpinolide** induces a state of "Golgi stress," which can trigger downstream cellular responses, including apoptosis.[4][5] This effect is phenotypically similar to that of the fungal metabolite brefeldin A.[5]
- Therapeutic Potential: The disruption of this cholesterol transport pathway has shown significant anti-leukemic properties, suggesting that sterol transport is a therapeutically actionable dependency in leukemia.[1][2][3][4][7]

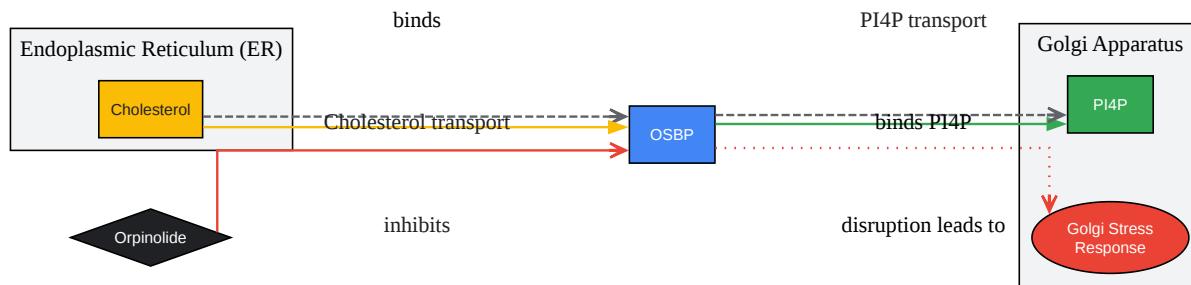
Quantitative Data on Orpinolide's Activity

The following tables summarize the key quantitative data from studies on **orpinolide**'s biological activity.

Table 1: Cellular Activity of **Orpinolide** in Leukemia Cell Lines

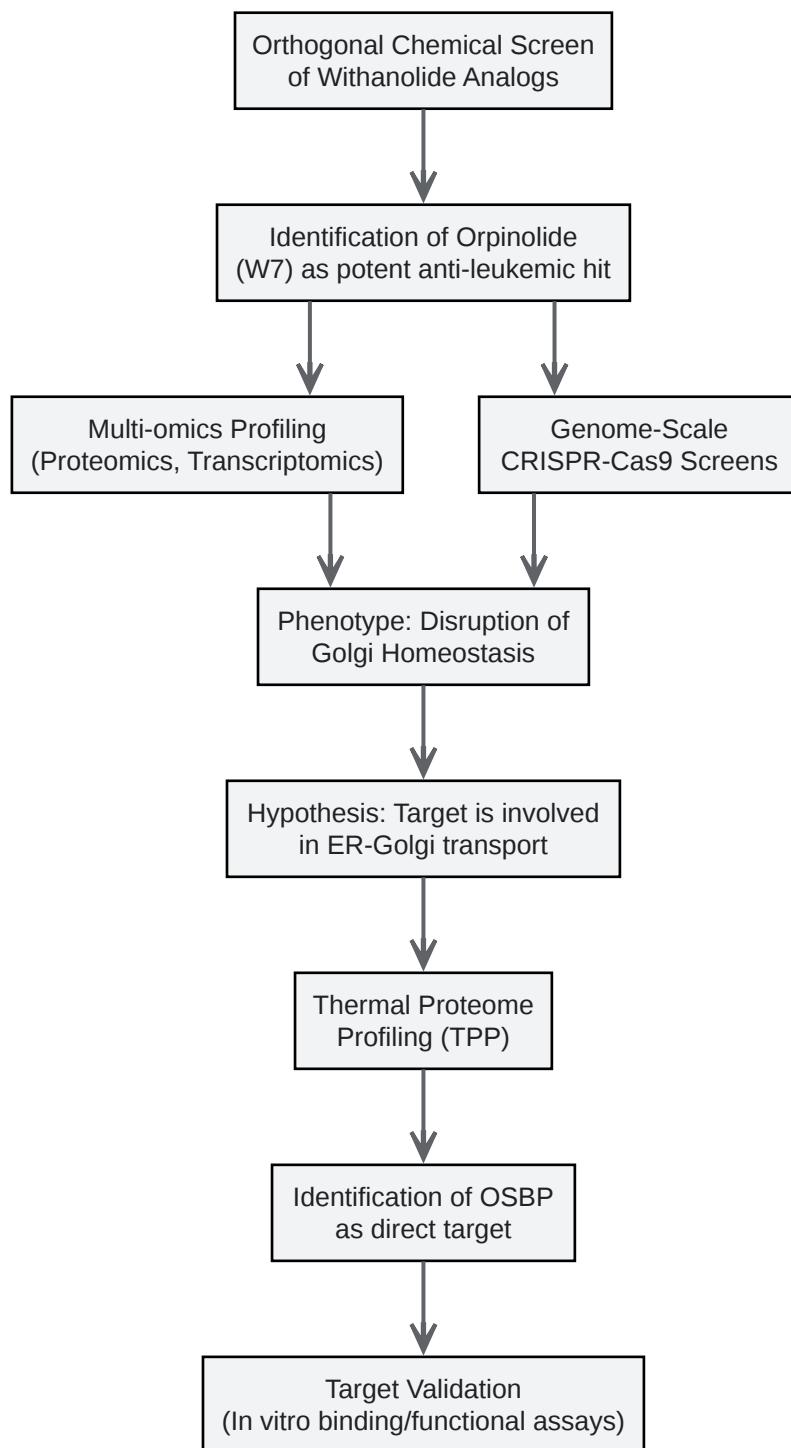
Cell Line	Cell Type	EC50 (nM) after 48h	EC50 (nM) after 72h
KBM7	Chronic Myeloid Leukemia	182.7	Not Reported
MV4;11	Acute Myeloid Leukemia	265.3	Not Reported
Jurkat	T-cell Acute Lymphoblastic Leukemia	30.7	Not Reported
LOUCY	T-cell Acute Lymphoblastic Leukemia	158.5	Not Reported
MOLT4	T-cell Acute Lymphoblastic Leukemia	119.5	Not Reported
Peripheral Blood Mononuclear Cells (PBMCs)	Non-malignant	>10,000	Not Reported

Data extracted from Cigler et al. (2023).[\[5\]](#)


Table 2: In Vitro Binding and Functional Assays

Assay	Description	Parameter	Value (nM)
Fluorescence Polarization Competition	Orpinolide displacing 22-NDB-cholesterol from the purified GST- ORD of OSBP. [10]	IC50	~500
FRET-based Cholesterol Transfer	Orpinolide disrupting cholesterol transfer between donor and acceptor vesicles mediated by ORD. [10]	Effective Concentration	500

Data interpreted from graphical representations in Cigler et al. (2024).[10]


Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **orpinolide** and the experimental workflows used to elucidate its mechanism of action.

[Click to download full resolution via product page](#)

Caption: **Orpinolide**'s inhibition of OSBP at ER-Golgi contact sites.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **orpinolide**'s target identification.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used in the research on **orpinolide**.

Thermal Proteome Profiling (TPP)

Objective: To identify the direct protein targets of **orpinolide** in an unbiased manner by measuring changes in protein thermal stability upon drug binding.

Methodology:

- **Cell Culture and Treatment:** KBM7 cells were cultured to a sufficient density and treated with either **orpinolide** (e.g., 1 μ M) or a vehicle control (DMSO) for a specified duration (e.g., 8 hours).
- **Cell Lysis and Temperature Gradient:** Cells were harvested, lysed, and the resulting protein lysate was divided into aliquots. These aliquots were subjected to a temperature gradient, typically ranging from 37°C to 67°C, to induce protein denaturation and aggregation.
- **Protein Digestion and TMT Labeling:** The soluble protein fraction from each temperature point was collected. Proteins were then digested into peptides, and the peptides from each sample were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
- **LC-MS/MS Analysis:** The labeled peptides were pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of each protein at each temperature.
- **Data Analysis:** Melting curves were generated for thousands of proteins by plotting the relative soluble protein abundance against temperature. A shift in the melting temperature (ΔT_m) between the **orpinolide**-treated and control samples indicates a direct binding event. A positive shift suggests stabilization of the target protein by the compound. The data revealed OSBP as a top hit with a significant thermal stabilization in the presence of **orpinolide**.^[10]

Genome-Scale CRISPR-Cas9 Screens

Objective: To identify genes and pathways that are essential for the anti-proliferative effects of **orpinolide**, thereby elucidating its mechanism of action.

Methodology:

- gRNA Library Transduction: A library of guide RNAs (gRNAs) targeting all protein-coding genes in the human genome was introduced into leukemia cells (e.g., K562) expressing the Cas9 nuclease.
- Positive Selection: The transduced cell population was treated with a lethal dose of **orpinolide**. Cells that acquired mutations in genes essential for **orpinolide**'s activity were able to survive and proliferate.
- gRNA Sequencing: Genomic DNA was extracted from the surviving cell population, and the gRNA sequences were amplified by PCR and sequenced using next-generation sequencing.
- Data Analysis: The abundance of each gRNA in the surviving population was compared to its abundance in a control population. gRNAs that were significantly enriched in the **orpinolide**-treated population pointed to genes whose knockout confers resistance to the drug. This analysis revealed a requirement for active phosphatidylinositol 4-phosphate (PI4P) signaling at the ER-Golgi membrane contact sites for **orpinolide**'s activity.^[4]

FRET-based In Vitro Cholesterol Transfer Assay

Objective: To directly measure the effect of **orpinolide** on the cholesterol transport activity of OSBP's oxysterol-binding domain (ORD).

Methodology:

- Reagent Preparation:
 - Donor Vesicles: Liposomes containing a fluorescently-labeled cholesterol analog (e.g., TF-Chol) were prepared.
 - Acceptor Vesicles: Liposomes without the fluorescent label were prepared.
 - Purified Protein: The oxysterol-binding domain (ORD) of OSBP was expressed and purified.
- Assay Setup: The donor vesicles, acceptor vesicles, and purified ORD were mixed in a microplate well. **Orpinolide** or a control compound (e.g., OSW-1 as a positive control,

DMSO as a negative control) was added to the mixture.

- FRET Measurement: The transfer of the fluorescent cholesterol from the donor to the acceptor vesicles by the ORD results in a change in the Förster Resonance Energy Transfer (FRET) signal, which was monitored over time using a plate reader.
- Data Analysis: The rate of change in the FRET signal is proportional to the rate of cholesterol transfer. A reduction in this rate in the presence of **orpinolide** demonstrates its inhibitory effect on the cholesterol transport function of OSBP's ORD. The results showed that **orpinolide** at 500 nM effectively disrupted cholesterol transfer.[10]

Context within Broader Cholesterol Transport Pathways

While **orpinolide** specifically targets the OSBP-mediated pathway at the ER-Golgi interface, it is important to understand this within the broader context of cellular cholesterol homeostasis. Other key pathways include:

- Reverse Cholesterol Transport (RCT): This process removes excess cholesterol from peripheral tissues and transports it to the liver for excretion. Key players in RCT are the ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1.[11] These transporters efflux cholesterol from cells to high-density lipoprotein (HDL) particles.[11]
- Liver X Receptor (LXR) Signaling: LXRs are nuclear receptors that act as cellular cholesterol sensors.[12][13] When activated by oxysterols (oxidized cholesterol derivatives), LXRs upregulate the expression of genes involved in cholesterol efflux, including ABCA1 and ABCG1, as well as genes involved in fatty acid synthesis.[12][13][14]

Orpinolide's mechanism is distinct from that of LXR agonists. While LXR activation promotes cholesterol efflux from the cell, **orpinolide** disrupts a specific intracellular trafficking step, leading to a buildup of cholesterol in the ER and a depletion in the Golgi. This highlights the intricate and compartmentalized nature of cholesterol regulation and presents OSBP as a novel node for therapeutic intervention.

Conclusion

Orpinolide represents a significant advancement in our understanding of the role of intracellular cholesterol transport in cancer biology. As a selective inhibitor of OSBP, it has provided a powerful chemical tool to probe the function of this protein and has highlighted the therapeutic potential of targeting metabolic dependencies in leukemia. The detailed mechanistic insights and experimental frameworks presented in this guide offer a solid foundation for further research and development in this promising area of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchportal.unamur.be [researchportal.unamur.be]
- 2. Orpinolide disrupts a leukemic dependency on cholesterol transport by inhibiting OSBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. biorxiv.org [biorxiv.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive activation of LXR in macrophages regulates metabolic and inflammatory gene expression: identification of ARL7 as a direct target - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Orpinolide and Its Impact on Cholesterol Transport Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600899#orpinolide-and-cholesterol-transport-pathways>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com